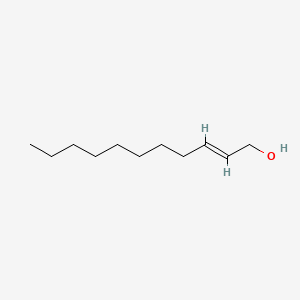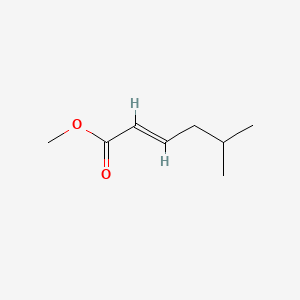
H-Lys(butyryl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys(butyryl)-OH, also known as Nα-butyryl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a butyryl group attached to the alpha-amino group of lysine. This modification can influence the compound’s chemical properties and biological activities, making it a subject of interest in various scientific fields.
Wirkmechanismus
Target of Action
N6-Butyryl-L-lysine, also known as H-Lys(butyryl)-OH, is a derivative of the amino acid lysine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones .
Mode of Action
The compound interacts with its targets, primarily influencing the secretion of anabolic hormones . This interaction results in the supply of fuel during exercise and improved mental performance during stress-related tasks .
Biochemical Pathways
They are recognized to be beneficial as ergogenic dietary substances
Result of Action
The primary result of N6-Butyryl-L-lysine’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, it helps maintain muscle integrity and function .
Biochemische Analyse
Biochemical Properties
N6-Butyryl-L-lysine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone acetyltransferases such as p300 and HAT1 . These interactions are crucial for the posttranslational modification of proteins, regulating cellular processes from transcription and cell cycle to metabolism and signal transduction .
Cellular Effects
N6-Butyryl-L-lysine influences cell function by affecting gene expression and cellular metabolism. It is involved in the regulation of histone modification, which in turn influences gene transcription . This can have wide-ranging effects on cellular processes, including cell signaling pathways.
Molecular Mechanism
At the molecular level, N6-Butyryl-L-lysine exerts its effects through binding interactions with biomolecules and changes in gene expression. It is recognized by histone acetyltransferases, which introduce acylation marks on specific lysine residues using acyl-CoA molecules as the acyl donor . This modification can be recognized by downstream reader proteins and enzymatically reversed by eraser proteins, histone deacylases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(butyryl)-OH typically involves the acylation of lysine with butyric anhydride or butyryl chloride. The reaction is usually carried out in an aqueous or organic solvent under basic conditions to facilitate the nucleophilic attack of the amino group on the acylating agent. The reaction can be represented as follows:
Lysine+Butyric Anhydride→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys(butyryl)-OH can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the butyryl group, reverting to lysine.
Substitution: The butyryl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce lysine.
Wissenschaftliche Forschungsanwendungen
H-Lys(butyryl)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying acylation reactions.
Biology: The compound is used to study protein modifications and their effects on biological functions.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery agent or a modulator of enzyme activity.
Industry: It is used in the production of specialized chemicals and materials, such as hydrogels and biocompatible polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys(Boc)-OtBu Hydrochloric Acid Salt: A similar compound with a tert-butyl group instead of a butyryl group.
H-Lys(Z)-OMe Hydrochloride: Another derivative of lysine with a benzyloxycarbonyl (Z) group.
Uniqueness
H-Lys(butyryl)-OH is unique due to the presence of the butyryl group, which can confer distinct chemical and biological properties. This makes it a valuable tool for studying the effects of acylation on lysine and its derivatives.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(butanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWLRMTUPOYQFV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593656.png)
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593664.png)



![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)


![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)




